molecular formula C27H38O2 B14676595 4-Methoxy-4'-dodecoxy-trans-stilbene CAS No. 35135-49-0

4-Methoxy-4'-dodecoxy-trans-stilbene

Cat. No.: B14676595
CAS No.: 35135-49-0
M. Wt: 394.6 g/mol
InChI Key: ZTKXXACFPFBWBM-BUHFOSPRSA-N
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Description

4-Methoxy-4’-dodecoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,1’-(ethene-1,2-diyl)dibenzene core structure, which exists in both trans and cis forms. This particular compound has a molecular formula of C27H38O2 and a molecular weight of 394.5894 . Stilbenes are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-4’-dodecoxy-trans-stilbene can be synthesized using the Wittig and Horner-Wadsworth-Emmons reactions. These reactions are commonly used for creating double bonds (olefins) in organic compounds. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene . The Horner-Wadsworth-Emmons reaction uses a phosphonate ester and a base to achieve a similar result .

Industrial Production Methods

While specific industrial production methods for 4-Methoxy-4’-dodecoxy-trans-stilbene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-dodecoxy-trans-stilbene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups to the stilbene structure, enhancing its biological activity.

    Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, altering its chemical properties.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.

Scientific Research Applications

4-Methoxy-4’-dodecoxy-trans-stilbene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-dodecoxy-trans-stilbene involves its interaction with various molecular targets and pathways. Stilbenes modulate pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of

Properties

CAS No.

35135-49-0

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

1-dodecoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C27H38O2/c1-3-4-5-6-7-8-9-10-11-12-23-29-27-21-17-25(18-22-27)14-13-24-15-19-26(28-2)20-16-24/h13-22H,3-12,23H2,1-2H3/b14-13+

InChI Key

ZTKXXACFPFBWBM-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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